
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with an ethanol group at the 3-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the nucleophilic substitution reaction where pyrrolidine is introduced to a halogenated pyridine derivative, followed by reduction to introduce the ethanol group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions: 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) can be used under acidic conditions.
Major Products:
Oxidation: Formation of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone.
Reduction: Formation of 1-(6-(Pyrrolidin-1-yl)piperidin-3-yl)ethanol.
Substitution: Formation of halogenated derivatives of the compound.
科学研究应用
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings can interact with various enzymes and receptors, potentially modulating their activity. The ethanol group may also play a role in the compound’s solubility and bioavailability .
相似化合物的比较
1-(6-(Piperidin-1-yl)pyridin-3-yl)ethanol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-(6-(Morpholin-1-yl)pyridin-3-yl)ethanol: Contains a morpholine ring instead of a pyrrolidine ring.
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone: Similar structure but with a ketone group instead of an ethanol group
Uniqueness: 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanol is unique due to the presence of both the pyrrolidine and pyridine rings, which can confer specific chemical and biological properties. The ethanol group also provides additional functional versatility in chemical reactions and potential biological interactions.
属性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC 名称 |
1-(6-pyrrolidin-1-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C11H16N2O/c1-9(14)10-4-5-11(12-8-10)13-6-2-3-7-13/h4-5,8-9,14H,2-3,6-7H2,1H3 |
InChI 键 |
FXSXASZUVJEJEK-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CN=C(C=C1)N2CCCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




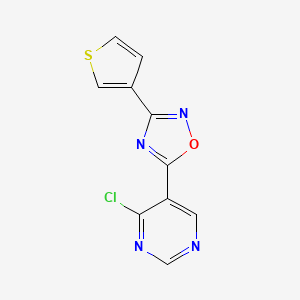
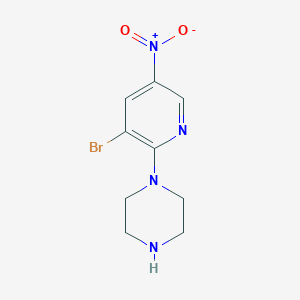
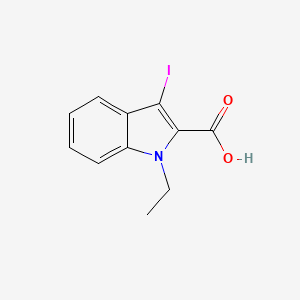

![4-Hydroxy-6-oxo-3-phenyl-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11806837.png)
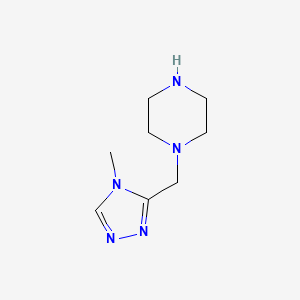
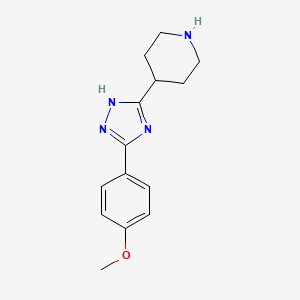


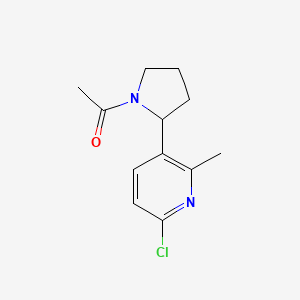
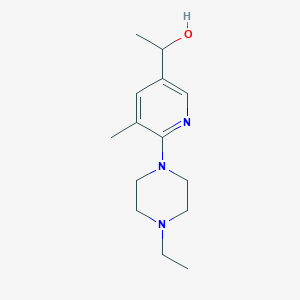
![6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole](/img/structure/B11806896.png)
